1,4-Piperazinediethanamine
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Piperazinediethanamine derivatives and related compounds involves multiple steps and methodologies. For example, organic crystal engineering techniques have been applied to synthesize 1,4-piperazine-2,5-diones with varying yields and crystalline forms, highlighting the complexity and versatility of synthesis methods used for compounds related to 1,4-Piperazinediethanamine (Weatherhead-Kloster et al., 2005). Additionally, the synthesis of piperazine derivatives has been explored to enhance their structural and functional diversity (Lázár et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,4-Piperazinediethanamine derivatives has been thoroughly investigated through various analytical techniques. For instance, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a derivative, was characterized by X-ray crystallography, demonstrating the compound's monoclinic system and providing insight into its crystallographic symmetry and molecular geometry (Zhang et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of 1,4-Piperazinediethanamine and its derivatives have been the subject of significant research. Studies have explored how these compounds participate in various chemical reactions, including catalysis and complex formation, showcasing their versatility in synthetic chemistry applications. For instance, piperazine has been identified as an excellent catalyst for synthesizing 2-amino-3-cyano-4H-pyran derivatives in aqueous media, highlighting its utility in facilitating efficient and environmentally friendly chemical reactions (Yousefi et al., 2018).
Physical Properties Analysis
The physical properties of 1,4-Piperazinediethanamine and related compounds, such as solubility, melting point, and crystalline structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and applications. The crystal structure analysis of 1,4-Piperazine derivatives provides insights into their hydrogen bonding patterns and polymorphism, which are essential for predicting their solubility and stability (Potter, 1962).
Chemical Properties Analysis
The chemical properties of 1,4-Piperazinediethanamine, including its reactivity, stability under various conditions, and interaction with other compounds, have been a focus of research. Its degradation behavior in carbon dioxide capture applications, for instance, showcases its chemical stability and potential for environmental applications (Freeman et al., 2010).
Scientific Research Applications
- Pharmacology
- 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications .
- It represents one of the most important groups of calcium-channel modulating agents and has experienced widespread use in the treatment of cardiovascular disease .
- It shows antibacterial, anticancer, antileishmanial, anticoagulant, anticonvulsant, antitubercular, antioxidant, antiulcer, CFTR, antimalarials, neuroprotection properties, HIV-1 protease inhibitors, antifertility activities and many more .
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Calcium Channel Blocker
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Anti-Oxidative
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Anti-Inflammatory
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Anti-Microbial
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Anti-Hypertensive
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Anti-Diabetic
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Anticoagulant
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Anti-cholinesterase
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Neuro-protective
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Antimalarial
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HIV-1 Protease Inhibitor
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Antifertility
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXFRSJRCGJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064400 | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinediethanamine | |
CAS RN |
6531-38-0 | |
Record name | 1,4-Piperazinediethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinediethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinediethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1,4-diethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-PIPERAZINEDIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2W4524XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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